![molecular formula C12H13N3O B1276138 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol CAS No. 298217-37-5](/img/structure/B1276138.png)

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The compound is structurally related to several other compounds that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

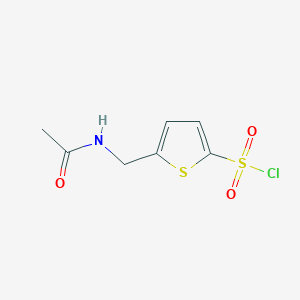

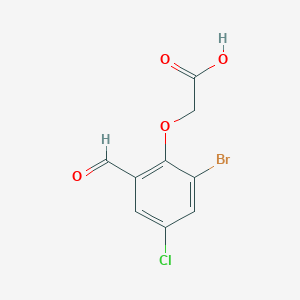

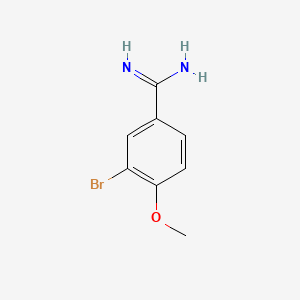

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using a starting material that underwent reactions with phenylisothiocyanate and subsequent cyclization reactions under different conditions . Similarly, the synthesis of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives involved starting from substituted acetophenones and proceeding through reactions with ketene dithioacetal and 2-aminoethanol . These methods demonstrate the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol was determined by single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with specific unit cell dimensions and the presence of intermolecular hydrogen bonding . These structural details are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The study of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showed that it could be selectively removed after polymerization either chemically under alkaline conditions or thermally . This indicates that pyrimidine derivatives can be functionalized and deprotected based on the requirements of the chemical synthesis or application.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the planarity of the fused-ring system and the dihedral angle with the central benzene ring can affect the compound's crystal structure and intermolecular interactions, as seen in the compound C32H28N6O4·2C2H5OH . The solubility, melting point, and stability under various conditions are important properties that determine the compound's suitability for different applications, such as in the synthesis of cardiovascular drugs .

Wissenschaftliche Forschungsanwendungen

Combinatorial Synthesis in Cancer Research : A study by Patravale et al. (2014) describes the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which include the structure similar to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. These derivatives were evaluated for their anti-cancer properties, particularly against human breast and colon cancer cell lines (Patravale et al., 2014).

Development of β‐(5‐Pyrimidinyl)ethanolamines : Research by Schwan et al. (1976) involved the synthesis of compounds like 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. Although their pharmacological testing indicated no significant antihypertensive or beta-adrenergic blocking activities, the study contributes to the broader understanding of the chemical properties and synthesis methods of such compounds (Schwan et al., 1976).

Synthesis and Molecular Docking Studies : Kumar and Thangamani (2017) conducted synthesis and molecular docking studies on novel derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol. Their work demonstrates how these compounds fit into the active site of HDAC2, an anti-cancer protein, highlighting their potential in anti-cancer drug development (Kumar & Thangamani, 2017).

Chemical Synthesis for Novel Derivatives : A study by Elnagdi et al. (1975) involved the synthesis of various pyrimidine derivatives, including those related to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, which adds to the understanding of the chemical behavior and potential applications of such compounds (Elnagdi et al., 1975).

Anti-Inflammatory and Antimicrobial Properties : Aggarwal et al. (2014) synthesized a series of pyrimidine derivatives and evaluated them for anti-inflammatory and antimicrobial properties. This research highlights the potential therapeutic applications of compounds structurally related to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol in treating inflammation and microbial infections (Aggarwal et al., 2014).

Synthesis of Stereoselective Compounds : Research by Kaczyński et al. (2016) focused on the stereoselective synthesis of compounds like 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, which is crucial for developing specific pharmacological agents with desired stereochemical properties (Kaczyński et al., 2016).

Eigenschaften

IUPAC Name |

2-[(5-phenylpyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGPXAQHGUWAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409000 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol | |

CAS RN |

298217-37-5 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)